![molecular formula C15H18N2O2S B2709420 {4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine CAS No. 728899-40-9](/img/structure/B2709420.png)

{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

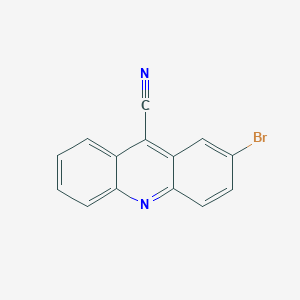

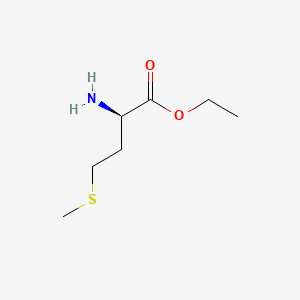

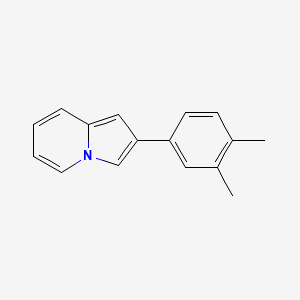

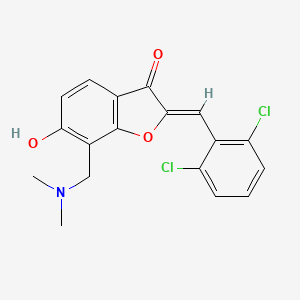

“{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine” is a chemical compound with the CAS Number: 728899-40-9 . It has a molecular weight of 290.39 . The IUPAC name for this compound is 1-{4-[(4-isopropylphenyl)sulfonyl]phenyl}hydrazine .

Molecular Structure Analysis

The InChI code for “{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine” is 1S/C15H18N2O2S/c1-11(2)12-3-7-14(8-4-12)20(18,19)15-9-5-13(17-16)6-10-15/h3-11,17H,16H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine” is a powder with a melting point of 146-147°C .Aplicaciones Científicas De Investigación

Sulfonamide Hybrid Schiff Bases Synthesis and Biological Potential

Sulfonamide hybrid Schiff bases of anthranilic acid were synthesized and characterized for their biological potential. These compounds were evaluated for enzyme inhibition against AChE and BChE enzymes, showing significant inhibitory activity. Molecular docking studies supported these findings, indicating potential applications in designing enzyme inhibitors for therapeutic purposes (Kausar et al., 2019).

Engineering Molecular Crystals with Hexaphenylbenzene Derivatives

A study focused on engineering hydrogen-bonded molecular crystals using derivatives of hexaphenylbenzene. These compounds demonstrated the ability to form noninterpenetrated three-dimensional networks, highlighting their potential in materials science for creating structures with predetermined properties (Maly et al., 2007).

Anti-Inflammatory and Ulcerogenicity Studies of Benzenesulfonamide Derivatives

A series of novel benzenesulfonamide derivatives were synthesized from celecoxib, showing significant anti-inflammatory activity and minimal ulcerogenic effects in vivo. This suggests their potential as safer anti-inflammatory agents (Mustafa et al., 2016).

Synthesis and Biological Evaluation of Benzenesulfonamide Derivatives

New benzenesulfonamide derivatives were synthesized and evaluated for antitumor activity against HepG2 and MCF-7 cell lines. Some compounds exhibited excellent in vitro antitumor activity, indicating their potential in cancer therapy (Fahim & Shalaby, 2019).

Iron-Catalyzed Synthesis of Benzosultams

An iron-catalyzed method for synthesizing benzosultams from N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide and benzenesulfonyl hydrazine was developed. This process is notable for its convenience and functional group tolerance, offering a direct approach for the preparation of benzothiazides (Zhang et al., 2023).

Safety And Hazards

Propiedades

IUPAC Name |

[4-(4-propan-2-ylphenyl)sulfonylphenyl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11(2)12-3-7-14(8-4-12)20(18,19)15-9-5-13(17-16)6-10-15/h3-11,17H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULNVWCMNWGYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine](/img/structure/B2709338.png)

![3-Methyl-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2709343.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2709345.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2709347.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2709348.png)

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2709350.png)

![diethyl 2-(2-phenylquinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2709351.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-4-ylmethyl)azetidin-3-amine](/img/structure/B2709354.png)

![(2-Ethylsulfanylphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B2709356.png)

![(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2709359.png)